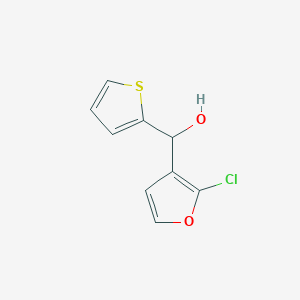

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Description

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a heteroaromatic methanol derivative featuring a chlorinated furan ring and a thiophene moiety linked via a hydroxymethyl group.

Properties

Molecular Formula |

C9H7ClO2S |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

(2-chlorofuran-3-yl)-thiophen-2-ylmethanol |

InChI |

InChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H |

InChI Key |

ZHXDBVRBSWEHPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(C2=C(OC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Grignard or Organolithium Addition to Heteroaryl Aldehydes

A common and reliable method to synthesize (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol involves the reaction of 2-chlorofuran-3-carbaldehyde with a thiophen-2-yl organometallic reagent.

Step 1: Synthesize or obtain 2-chlorofuran-3-carbaldehyde by selective formylation of 2-chlorofuran at the 3-position, often via Vilsmeier-Haack reaction or lithiation-formylation sequences.

Step 2: Prepare thiophen-2-ylmagnesium bromide or thiophen-2-yllithium by halogen-metal exchange or direct metallation of 2-bromothiophene or 2-iodothiophene.

Step 3: Add the organometallic reagent slowly to a cooled solution of 2-chlorofuran-3-carbaldehyde in anhydrous ether or tetrahydrofuran at low temperature (-78°C to 0°C) under inert atmosphere to form the secondary alcohol intermediate.

Step 4: Quench the reaction with aqueous ammonium chloride or acidic workup to isolate this compound.

- Yields typically range from 70% to 90% depending on the purity of starting materials and reaction conditions.

- Strict anhydrous and oxygen-free conditions are essential to prevent side reactions.

- The reaction is stereoselective, often yielding racemic mixtures unless chiral auxiliaries or catalysts are used.

Alternative Reductive Coupling Using Catalytic Systems

Recent advances in photoredox catalysis and transition metal-catalyzed reductive couplings enable the formation of C–C bonds between heteroaryl aldehydes and heteroaryl halides under mild conditions.

- Combine 2-chlorofuran-3-carbaldehyde with 2-bromothiophene in the presence of a nickel or palladium catalyst, a suitable ligand, and a reductant (e.g., zinc or manganese powder).

- Conduct the reaction in an aprotic solvent such as dimethylformamide or dichloromethane under inert atmosphere at ambient to moderate temperatures.

- The catalytic system facilitates the coupling of the heteroaryl halide with the aldehyde, followed by in situ reduction to the secondary alcohol.

- Avoids the need for preformed organometallic reagents.

- Potentially higher functional group tolerance.

- Scalable and more environmentally benign.

Reduction of Corresponding Ketones or Esters

Another route involves:

- Preparation of (2-chlorofuran-3-yl)(thiophen-2-yl)methanone or ester derivatives.

- Subsequent selective reduction to the corresponding alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride.

This method is less direct but useful when aldehyde intermediates are unstable or unavailable.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard/Organolithium addition to aldehyde | 2-chlorofuran-3-carbaldehyde + thiophen-2-ylMgBr, THF, -78°C to 0°C | 70–90 | High selectivity, well-established | Requires anhydrous conditions, sensitive reagents |

| Catalytic reductive coupling | 2-chlorofuran-3-carbaldehyde + 2-bromothiophene, Ni/Pd catalyst, reductant, DMF, r.t. | 60–80 | Mild conditions, no preformed organometallics | Catalyst cost, optimization needed |

| Reduction of ketone/ester | (2-chlorofuran-3-yl)(thiophen-2-yl)methanone + NaBH4 or LiAlH4, EtOH or THF | 65–85 | Simple reagents, scalable | Requires ketone/ester intermediate synthesis |

Detailed Research Findings and Notes

The preparation of this compound is closely related to the synthesis of heteroaryl methanols reported in various organic synthesis literature, where the key step is the nucleophilic addition to heteroaryl aldehydes.

The presence of the chlorine substituent on the furan ring requires careful control of reaction conditions to avoid dehalogenation or side reactions during metallation or catalytic steps.

Photoredox catalysis methods have been demonstrated to be effective in coupling heteroaryl aldehydes and heteroaryl halides, providing an alternative to traditional organometallic routes with good yields and functional group tolerance.

Purification is generally achieved by silica gel chromatography using gradients of ethyl acetate and hexanes or petroleum ether, yielding the compound as a crystalline solid or oil depending on the exact substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in the combination of chlorofuran and thiophene units. Key analogs and their structural distinctions include:

| Compound Name | Structural Features | Key Differences from Target Compound |

|---|---|---|

| Furan-3-yl(thiophen-2-yl)methanol (35) | Furan (non-chlorinated) + thiophene + methanol | Lacks chloro substituent on furan |

| (S)-Phenyl(thiophen-2-yl)methanol | Phenyl + thiophene + methanol | Phenyl replaces chlorofuran |

| [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol | Pyrazole + phenyl + thiophene + methanol | Pyrazole ring added to core structure |

| 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives | Chromene + thiophene + sulfonate | Sulfonate group replaces methanol; chromene backbone |

Physicochemical and Functional Properties

Electronic and Steric Effects

- Thiophene contributes π-conjugation, beneficial for optoelectronic applications, as seen in quinoxaline-based solar cell dyes (e.g., compounds 6 and 7 in ) .

Data Table: Comparative Overview

*Inferred from analogous syntheses.

Biological Activity

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated furan ring and a thiophene moiety, which are known to influence its reactivity and biological properties. The presence of the chlorine atom enhances the compound's electrophilic character, potentially increasing its interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound has been tested in vitro against common pathogens, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The data suggest that the compound can inhibit bacterial growth effectively, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

2. Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

Results indicated that the compound significantly reduced cell viability in a dose-dependent manner:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence indicates that it may interfere with cell cycle progression, particularly at the G1/S transition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.